Terbucarb
Overview
Description
Terbucarb, also known as 2,6-di-tert-butyl-4-methylphenyl methylcarbamate, is a broad-spectrum residual herbicide. It is primarily used to control various weeds, especially broadleaf weeds and some difficult-to-control grasses. This compound is a colorless or pale yellow liquid with a distinctive grassy odor. Its chemical formula is C17H27NO2, and it has a molecular weight of 277.4 g/mol .
Mechanism of Action
Target of Action
Terbucarb, also known as Terbutol, primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine released into the synaptic cleft .
Mode of Action
This compound is a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholine esterase, this compound interferes with nerve signal transduction, leading to an accumulation of acetylcholine in the synaptic cleft .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the postsynaptic neuron due to the accumulation of acetylcholine . This can result in a range of effects, from muscle contractions to changes in heart rate.
Result of Action
The primary result of this compound’s action is the overstimulation of the postsynaptic neuron due to the accumulation of acetylcholine . This can lead to a range of effects, from muscle contractions to changes in heart rate. In severe cases, it can lead to symptoms of cholinergic crisis, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome).
Biochemical Analysis
Biochemical Properties
Terbucarb functions as an acetylcholinesterase (AChE) inhibitor. It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes, leading to reversible inhibition . This inhibition disrupts the normal breakdown of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. This compound interacts with various enzymes and proteins, including acetylcholinesterase, which plays a crucial role in nerve function .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It terminates signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . This action can lead to neuronal apoptosis and other cellular dysfunctions. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism can result in altered cell function and potentially toxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an acetylcholinesterase inhibitor. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This accumulation results in continuous stimulation of the postsynaptic neuron, which can cause various physiological effects, including muscle twitching, paralysis, and potentially death in severe cases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can cause acute cell death in isolated rat hepatocytes, indicating its cytotoxic potential . The temporal sequences leading to cell damage are essential for understanding the compound’s overall impact on cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have demonstrated that this compound can cause symptoms such as headache, salivation, nausea, vomiting, abdominal pain, and diarrhea following ingestion . These findings highlight the importance of dosage considerations in evaluating the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its role as an acetylcholinesterase inhibitor. The compound’s interaction with enzymes and cofactors can influence metabolic flux and metabolite levels . Understanding these pathways is crucial for assessing the compound’s overall impact on metabolic processes and potential toxic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s overall distribution and potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell . Understanding the subcellular localization of this compound is crucial for assessing its overall impact on cellular processes and potential toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbucarb can be synthesized through the reaction of 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 2,6-di-tert-butyl-4-methylphenol with methyl isocyanate in large reactors. The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation and crystallization processes to obtain the final herbicide .
Chemical Reactions Analysis
Types of Reactions
Terbucarb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of various oxidized carbamate derivatives.
Reduction: Reduction reactions yield amine derivatives of this compound.
Substitution: Substitution reactions produce different carbamate compounds depending on the nucleophile used.
Scientific Research Applications
Terbucarb has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study carbamate chemistry and reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Explored for potential use in developing new herbicidal drugs.
Industry: Utilized in agricultural practices to control weed growth and improve crop yields
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate herbicide with similar mechanisms of action.
Aldicarb: A carbamate pesticide used for controlling insects and nematodes.
Methomyl: A carbamate insecticide with broad-spectrum activity.
Uniqueness of Terbucarb
This compound is unique among carbamate herbicides due to its high selectivity for broadleaf weeds and its relatively low toxicity to non-target organisms. Its distinctive chemical structure, with two tert-butyl groups and a methyl group, contributes to its stability and effectiveness as a herbicide .
Properties
IUPAC Name |
(2,6-ditert-butyl-4-methylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-11-9-12(16(2,3)4)14(20-15(19)18-8)13(10-11)17(5,6)7/h9-10H,1-8H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRAZZZISDRWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)NC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042441 | |
Record name | Terbucarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-11-2 | |
Record name | Terbucarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbucarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbucarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17B625R8YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.